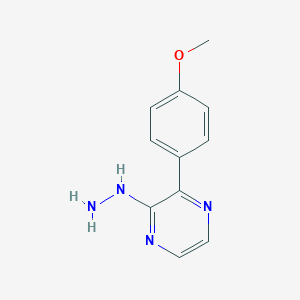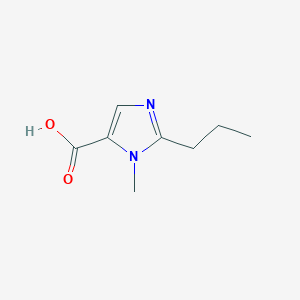
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position. It is used in various chemical reactions and has applications in scientific research.
Mecanismo De Acción
Target of Action
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is a nonbasic heterocycle that utilizes pharmacological approaches . It has been shown to be an atypical paradigm for drug discovery, which may be due to its agonist activity at the 5HT2C receptor .
Mode of Action
Its agonist activity at the 5ht2c receptor suggests that it may interact with this receptor to exert its effects . The 5HT2C receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Result of Action
Its agonist activity at the 5ht2c receptor suggests it may modulate serotonin signaling, potentially influencing mood, appetite, and other physiological functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the individual’s genetic makeup, which can affect the expression and function of the 5HT2C receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate typically involves the bromination of ethyl 2-methyl-1H-pyrrole-3-carboxylate. One common method is to react ethyl 2-methyl-1H-pyrrole-3-carboxylate with N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) under nitrogen atmosphere at room temperature. The reaction mixture is then refluxed for 24 hours and quenched with aqueous sodium bicarbonate solution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Aqueous Sodium Bicarbonate: Used to quench reactions.
Major Products Formed
Substituted Pyrroles: Formed through substitution reactions.
Oxidized Pyrrole Derivatives: Formed through oxidation reactions.
Alcohol Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the bromine atom at the 5-position.
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester group.
2-Methyl-1H-pyrrole-3-carboxylate: Lacks both the bromine atom and the ethyl ester group.
Propiedades
IUPAC Name |
ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-7(9)10-5(6)2/h4,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHQDQXZTNWFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B3162732.png)
![3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B3162736.png)










![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3162826.png)

